2-Nitrobutanoate
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Overview
Description
2-Nitrobutanoate is an organic compound with the molecular formula C4H7NO4 It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrobutanoate can be synthesized through several methods. One common approach involves the nitration of butanoic acid derivatives. For instance, the nitration of butanoic acid with nitric acid in the presence of sulfuric acid can yield this compound. Another method involves the reaction of butanoic acid with nitromethane under basic conditions, followed by oxidation to form the nitro compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Nitrobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the conditions and reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the nitro group.
Major Products Formed
Oxidation: Nitro acids and other oxidized derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-nitrobutanoate involves its reactivity with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Ethyl nitroacetate: Similar in structure but with an ethyl group instead of a butanoate backbone.
Nitromethane: A simpler nitroalkane with a single carbon atom.
2-Nitropropane: Another nitroalkane with a propane backbone.
Uniqueness
2-Nitrobutanoate is unique due to its specific structure, which combines the properties of a nitro group with a butanoate backbone. This combination allows for unique reactivity and applications compared to other nitroalkanes. Its longer carbon chain compared to nitromethane and 2-nitropropane provides different physical and chemical properties, making it suitable for specific industrial and research applications .
Properties
Molecular Formula |
C4H6NO4- |
---|---|
Molecular Weight |
132.09 g/mol |
IUPAC Name |
2-nitrobutanoate |
InChI |
InChI=1S/C4H7NO4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)/p-1 |
InChI Key |
KSYBRTXOXKWUIR-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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